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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for

Dimoxyline (CAS 147-27-3), an isoquinoline alkaloid. While publicly available, detailed

experimental spectra for Dimoxyline are limited, this document compiles the known

information and presents a framework for its spectroscopic characterization using Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also

outlines generalized experimental protocols for these techniques as they apply to isoquinoline

alkaloids and illustrates the logical workflow for structural elucidation.

Introduction to Dimoxyline
Dimoxyline, with the chemical name 1-(4-Ethoxy-3-methoxybenzyl)-6,7-dimethoxy-3-

methylisoquinoline, is a member of the isoquinoline class of alkaloids.[1][2] Its chemical

structure is characterized by a substituted isoquinoline core linked to an ethoxy-methoxybenzyl

group.

Chemical Structure:

Table 1: Chemical Identity of Dimoxyline
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Parameter Value Reference

IUPAC Name

1-[(4-ethoxy-3-

methoxyphenyl)methyl]-6,7-

dimethoxy-3-

methylisoquinoline

[1]

CAS Number 147-27-3 [1][2]

Molecular Formula C22H25NO4 [1][2]

Molecular Weight 367.44 g/mol [2]

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=N

C(=CC3=CC(=C(C=C32)OC)O

C)C)OC

[1]

Spectroscopic Data Presentation
Detailed, peer-reviewed spectroscopic data for Dimoxyline is not widely available in public

databases. The following tables are structured to present the expected data from NMR, IR, and

MS analyses based on its chemical structure. These tables serve as a template for researchers

acquiring and reporting data on Dimoxyline.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For Dimoxyline, ¹H NMR would reveal the chemical environment of its 25 protons,

and ¹³C NMR would identify its 22 carbon atoms.

Table 2: Predicted ¹H NMR Data for Dimoxyline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Predicted Values

~1.4 t 3H -OCH2CH3

~2.5 s 3H Ar-CH3

~3.8-4.1 m 11H
3 x -OCH3, -

OCH2CH3, Ar-CH2-Ar

~6.7-7.5 m 6H Aromatic Protons

Table 3: Predicted ¹³C NMR Data for Dimoxyline

Chemical Shift (δ) ppm Carbon Type Assignment

Predicted Values

~15.0 CH3 -OCH2CH3

~20.0 CH3 Ar-CH3

~40.0 CH2 Ar-CH2-Ar

~56.0 CH3 -OCH3

~64.0 CH2 -OCH2CH3

~110-160 C, CH
Aromatic and Isoquinoline

Carbons

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Dimoxyline is expected to show characteristic absorption bands for its aromatic

rings, ether linkages, and the C=N bond of the isoquinoline ring.

Table 4: Expected Infrared (IR) Absorption Bands for Dimoxyline
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Medium-Strong Aliphatic C-H stretch

~1600, ~1500, ~1450 Medium-Strong Aromatic C=C bending

~1620-1580 Medium C=N stretch (Isoquinoline)

~1250-1000 Strong C-O stretch (Ethers)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Dimoxyline, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺

would be expected around m/z 367 or 368, respectively.

Table 5: Expected Mass Spectrometry (MS) Data for Dimoxyline

m/z Relative Intensity (%) Proposed Fragment

367 [M]⁺

368 [M+H]⁺

Predicted Fragments

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for an

isoquinoline alkaloid like Dimoxyline.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified Dimoxyline sample in

about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Add a small amount of

a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

[4]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be

prepared as a KBr pellet by mixing a small amount of the solid sample with dry potassium

bromide and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate

(e.g., NaCl or KBr) from a solution of the compound in a volatile solvent.[5]

Instrumentation: Use an FTIR spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder (or the pure

solvent if in solution).[6] Then, record the sample spectrum. The instrument software will

automatically ratio the sample spectrum to the background to generate the transmittance or

absorbance spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in Dimoxyline.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or through a chromatographic system like Gas

Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis and purification.

[7]
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Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common

hard ionization technique that provides detailed fragmentation patterns.[8] Softer ionization

techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for

preserving the molecular ion.[2]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation: The detector records the abundance of ions at each

m/z value, generating a mass spectrum. The most intense peak is designated as the base

peak with 100% relative abundance.[1]

Visualization of Methodologies
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a purified

compound like Dimoxyline.
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Caption: General experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data in Structural
Elucidation
The different spectroscopic techniques provide complementary information that, when

combined, allows for the unambiguous determination of a molecule's structure.
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Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion
This technical guide consolidates the available information on the spectroscopic properties of

Dimoxyline. While a complete, publicly accessible dataset is currently lacking, the provided

framework for data presentation and the generalized experimental protocols offer a solid

foundation for researchers working with this compound. The synergistic use of NMR, IR, and

MS, as illustrated, is crucial for the accurate structural characterization of Dimoxyline and

other related isoquinoline alkaloids. Further research is encouraged to populate the

spectroscopic data tables presented herein with experimental values to create a more

complete public record for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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